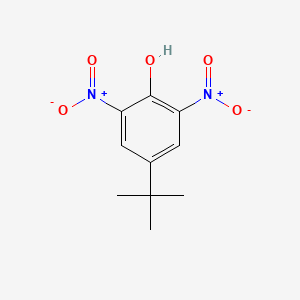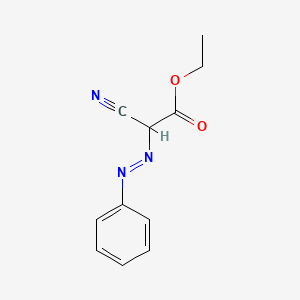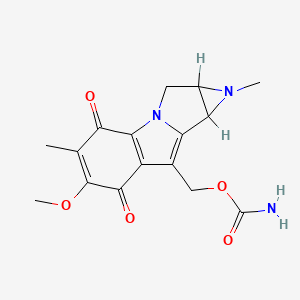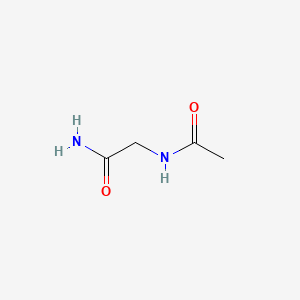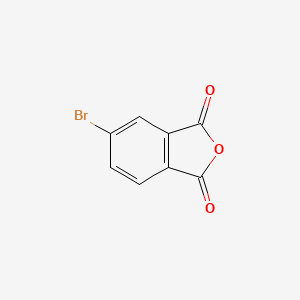
1-Bromo-3-buten-2-OL
Descripción general
Descripción
1-Bromo-3-buten-2-OL is an organic compound with the molecular formula C4H7BrO and a molecular weight of 151.002 g/mol . . This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-3-buten-2-OL is the Methane monooxygenase component A alpha chain . This enzyme is found in Methylococcus capsulatus, a type of bacteria . The role of this enzyme is to catalyze the oxidation of methane to methanol, a key step in the metabolism of Methylococcus capsulatus .
Mode of Action
It is suggested that the compound may interact with the enzyme through a process involving protonation of the alcohol, formation of carbocations, and nucleophilic attack by the bromide ion .
Biochemical Pathways
Given its interaction with methane monooxygenase, it may influence the metabolic pathways of methylococcus capsulatus .
Pharmacokinetics
The compound is a small molecule, which typically suggests good absorption and distribution .
Result of Action
Given its interaction with methane monooxygenase, it may influence the metabolic processes of methylococcus capsulatus .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment could potentially interfere with its interaction with its target. Additionally, factors such as temperature and pH could also affect its stability and efficacy .
Análisis Bioquímico
Biochemical Properties
1-Bromo-3-buten-2-OL plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. It has been observed to interact with enzymes such as methane monooxygenase, which is responsible for the initial oxygenation of methane to methanol in methanotrophs . This interaction involves the monohydroxylation of unactivated alkenes, alicyclic, aromatic, and heterocyclic compounds. The nature of these interactions is primarily based on the compound’s ability to act as a substrate for enzyme-catalyzed hydroxylation reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, the compound’s interaction with methane monooxygenase involves the formation of a stable enzyme-substrate complex, leading to the hydroxylation of the substrate . This process is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active site of the enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that the compound’s effects on cellular function can persist for extended periods, with some degradation products potentially exerting additional biological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through hydroxylation and other oxidative processes, primarily mediated by enzymes such as methane monooxygenase . These metabolic pathways can influence the levels of various metabolites within the cell, thereby affecting overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria or endoplasmic reticulum, where it can interact with enzymes and other biomolecules involved in metabolic processes . This localization is essential for the compound’s ability to modulate cellular function and biochemical reactions.
Métodos De Preparación
1-Bromo-3-buten-2-OL can be synthesized through several methods. One common synthetic route involves the bromination of 3-buten-2-OL. This reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes, to achieve higher yields and purity. These methods often utilize advanced techniques like distillation and crystallization to isolate and purify the compound .
Análisis De Reacciones Químicas
1-Bromo-3-buten-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with NaBH4 produces alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-3-buten-2-OL has numerous applications in scientific research:
Comparación Con Compuestos Similares
1-Bromo-3-buten-2-OL can be compared with other similar compounds, such as:
3-Bromo-3-buten-1-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
2-Methyl-3-buten-1-ol: This compound has a methyl group instead of a bromine atom, leading to different chemical properties and reactivity.
3-Methyl-2-buten-1-ol:
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable intermediate in various chemical processes.
Propiedades
IUPAC Name |
1-bromobut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-2-4(6)3-5/h2,4,6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAWHBQDMPNZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50982887 | |
| Record name | 1-Bromobut-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50982887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64341-49-7 | |
| Record name | 1-Bromo-3-butene-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064341497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromobut-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50982887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


